3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one
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Overview
Description
3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one is a chemical compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol . It is characterized by the presence of a methanesulfonyl group, a piperazine ring, and a propynyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(prop-2-yn-1-yl)piperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and alter their function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-ol
- 3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-amine
- 3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-thiol
Uniqueness
3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Biological Activity
3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one (CAS Number: 1445689-26-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data and case studies.
The compound has a molecular formula of C11H18N2O3S and a molecular weight of 258.34 g/mol. Its structure includes a methanesulfonyl group, a piperazine moiety, and an alkyne substituent, which contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(prop-2-yn-1-yl)piperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is performed in an organic solvent like dichloromethane at controlled temperatures to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It acts as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism can lead to various biological effects, including:
- Enzyme Inhibition : The compound can inhibit proteases and other enzymes critical for cellular functions.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antitumor Activity
Studies have shown that derivatives of compounds similar to this compound exhibit antitumor properties. For instance, compounds with piperazine scaffolds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Antibacterial and Antifungal Properties
The compound's structural features suggest potential antibacterial and antifungal activities. Research indicates that related piperazine derivatives can disrupt bacterial cell wall synthesis and inhibit fungal growth, making them candidates for further development as antimicrobial agents .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : A study evaluated a series of piperazine derivatives for their ability to inhibit tumor growth in vitro. The results demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the potential of these compounds in cancer therapy .
- Antimicrobial Activity : Another study focused on the synthesis of piperazine-based compounds, assessing their antibacterial and antifungal activities against clinical isolates. The findings indicated promising results, suggesting that these compounds could be developed into effective antimicrobial agents .
Comparison with Similar Compounds
To understand the uniqueness of 3-Methanesulfonyl-1-[4-(prop-2-yn-1-y)piperazin-1-y]propan-1-one, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
3-Methanesulfonyl-1-[4-(prop-2-enyl)piperazin-1-y]propan-1-one | C11H18N2O3S | Moderate antitumor activity |
3-Methanesulfonyl-piperazine | C8H10N2O3S | Antimicrobial activity |
3-Methanesulfonyl-N-methylpiperazine | C9H13N2O3S | Neuroactive properties |
Properties
IUPAC Name |
3-methylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-3-5-12-6-8-13(9-7-12)11(14)4-10-17(2,15)16/h1H,4-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWTVXCYEJTAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(=O)N1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445689-26-8 |
Source
|
Record name | 3-methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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